2,3,5-Trimethacarb-d3
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Overview
Description
2,3,5-Trimethacarb-d3 is a deuterium-labeled derivative of 2,3,5-Trimethacarb. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethacarb-d3 involves the deuteration of 2,3,5-Trimethacarb. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions for this deuteration process often involve the use of deuterium gas (D2) or deuterated solvents under specific catalytic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment and reactors is common to handle the deuterium gas and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethacarb-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
2,3,5-Trimethacarb-d3 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethacarb-d3 involves its incorporation into molecules as a deuterium-labeled analog. This incorporation can alter the pharmacokinetic and metabolic profiles of the molecules, affecting their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethacarb: The non-deuterated analog of 2,3,5-Trimethacarb-d3.
2,3,5-Trimethylphenyl methylcarbamate: Another carbamate compound with similar chemical properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can significantly alter the pharmacokinetic and metabolic profiles of molecules, making it a valuable tool in drug development and other research applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
196.26 g/mol |
IUPAC Name |
(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)/i4D3 |
InChI Key |
NYOKZHDTNBDPOB-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(=O)NC)C)C |
Origin of Product |
United States |
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